Cas no 98026-86-9 (5-nitrofuran-2-sulfonyl chloride)

5-nitrofuran-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Furansulfonyl chloride, 5-nitro-
- 5-nitrofuran-2-sulfonyl chloride
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- MDL: MFCD19200543
- インチ: 1S/C4H2ClNO5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H
- InChIKey: PWLLCVBYQASVNR-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C([N+](=O)[O-])O1)(=O)=O
計算された属性
- 精确分子量: 210.934
- 同位素质量: 210.934
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102
5-nitrofuran-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987089-0.05g |
5-nitrofuran-2-sulfonyl chloride |
98026-86-9 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
Enamine | EN300-1987089-1.0g |
5-nitrofuran-2-sulfonyl chloride |
98026-86-9 | 95% | 1g |
$1357.0 | 2023-06-01 | |
Aaron | AR006B17-250mg |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 250mg |
$949.00 | 2025-02-14 | |
Aaron | AR006B17-100mg |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 100mg |
$672.00 | 2025-02-14 | |
1PlusChem | 1P006ASV-250mg |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 250mg |
$893.00 | 2024-04-19 | |
Enamine | EN300-1987089-1g |
5-nitrofuran-2-sulfonyl chloride |
98026-86-9 | 95% | 1g |
$1357.0 | 2023-09-16 | |
1PlusChem | 1P006ASV-50mg |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 50mg |
$452.00 | 2024-04-19 | |
1PlusChem | 1P006ASV-2.5g |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 2.5g |
$3350.00 | 2024-04-19 | |
Aaron | AR006B17-5g |
2-Furansulfonyl chloride, 5-nitro- |
98026-86-9 | 95% | 5g |
$5436.00 | 2024-07-18 | |
Enamine | EN300-1987089-0.1g |
5-nitrofuran-2-sulfonyl chloride |
98026-86-9 | 95% | 0.1g |
$470.0 | 2023-09-16 |
5-nitrofuran-2-sulfonyl chloride 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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4. Back matter
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
5-nitrofuran-2-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 5-Nitrofuran-2-sulfonyl Chloride (CAS: 98026-86-9) in Chemical Biology and Pharmaceutical Research
5-Nitrofuran-2-sulfonyl chloride (CAS: 98026-86-9) is a versatile chemical reagent that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive sulfonyl chloride group and nitrofuran moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of antimicrobial and anticancer agents. The unique reactivity of 5-nitrofuran-2-sulfonyl chloride allows for efficient modifications of biomolecules, making it a valuable tool for probing biological systems and designing novel therapeutics.
One of the most notable applications of 5-nitrofuran-2-sulfonyl chloride is its role in the synthesis of sulfonamide derivatives, which are widely recognized for their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating sulfonamide-based inhibitors targeting bacterial enzymes. The study highlighted the compound's ability to form stable covalent bonds with active-site residues, leading to potent inhibition of bacterial growth. This finding underscores the potential of 5-nitrofuran-2-sulfonyl chloride as a scaffold for developing next-generation antibiotics, particularly in the face of rising antimicrobial resistance.
In addition to its antimicrobial applications, 5-nitrofuran-2-sulfonyl chloride has shown promise in cancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, identifying key modifications that enhance its anticancer activity while minimizing off-target effects. These findings suggest that 5-nitrofuran-2-sulfonyl chloride could serve as a valuable starting point for the development of targeted cancer therapies.
Beyond its direct therapeutic applications, 5-nitrofuran-2-sulfonyl chloride has also been utilized as a chemical probe to study protein-ligand interactions. Researchers have leveraged its reactive sulfonyl chloride group to label and identify protein targets in complex biological systems. For instance, a 2022 study in Chemical Science employed this compound to map the binding sites of poorly characterized proteins, providing insights into their functional roles. Such applications highlight the compound's utility in advancing our understanding of biological pathways and facilitating drug discovery efforts.
Despite its promising applications, the use of 5-nitrofuran-2-sulfonyl chloride is not without challenges. Stability issues and potential toxicity concerns have been reported in some studies, necessitating further optimization of its chemical properties. Recent advancements in synthetic chemistry, however, have addressed some of these limitations. For example, a 2023 paper in Organic Letters described a novel stabilization strategy that improves the compound's shelf life and reactivity, paving the way for broader applications in research and drug development.
In conclusion, 5-nitrofuran-2-sulfonyl chloride (CAS: 98026-86-9) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span antimicrobial and anticancer drug development, protein labeling, and biological pathway elucidation. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the field. Future studies should focus on addressing its limitations and expanding its utility, particularly in the context of personalized medicine and targeted therapies.
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